molecular formula C10H10BrClOS B14045522 1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one

1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14045522
M. Wt: 293.61 g/mol
InChI Key: YMVJNWLTKZTVLO-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-(methylthio)benzene with an appropriate acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Bromination: The resulting product is then subjected to bromination using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center.

    Oxidation and Reduction: The methylthio group and carbonyl group undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-1-(4-chlorophenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.

    1-Bromo-1-(4-methylthio)phenyl)propan-2-one: Lacks the chlorine atom, affecting its chemical behavior and uses.

Uniqueness

1-Bromo-1-(4-chloro-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorine and methylthio groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-1-(4-chloro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3

InChI Key

YMVJNWLTKZTVLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)SC)Br

Origin of Product

United States

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